
Sotalol-d6 Hydrochloride
Vue d'ensemble
Description
Sotalol-d6 (chlorhydrate) est une version marquée au deutérium du chlorhydrate de Sotalol. Le chlorhydrate de Sotalol est un bêtabloqueur non sélectif avec de puissantes propriétés antiarythmiques. Le marquage au deutérium dans le Sotalol-d6 (chlorhydrate) le rend particulièrement utile dans la recherche scientifique, en particulier dans les études pharmacocinétiques et la spectrométrie de masse, en raison de sa stabilité et de sa différence de masse distinctive par rapport au composé non marqué .
Mécanisme D'action
- Sotalol-d6 Hydrochloride is a methane sulfonanilide beta-adrenergic antagonist. Its primary targets include:
- Beta-1 Adrenoceptors : Sotalol inhibits these receptors in the myocardium, leading to decreased responsiveness to catecholamines (stimulatory ligands). This action helps regulate heart rate and contractility .
- Rapid Potassium Channels (KCNH2) : Sotalol blocks these channels, lengthening action potentials and refractory periods in both atria and ventricles. The inhibition of rapid potassium channels becomes more pronounced as heart rate decreases, which is why adverse effects like torsades de pointes are more likely at lower heart rates .
- Sotalol’s impact on potassium channels affects cardiac electrophysiology. It can lead to arrhythmia induction if the QT interval is excessively prolonged .
- Impact on Bioavailability : Sotalol’s pharmacokinetics influence its bioavailability, affecting its therapeutic efficacy .
- At the cellular level, this compound:
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Sotalol-d6 Hydrochloride interacts with β-adrenergic receptors (β-ARs), acting as a non-selective antagonist . It has IC50 values of 8.9 and 5.2 μM for β1- and β2-ARs, respectively . The nature of these interactions involves the blocking of these receptors, which inhibits the effects of adrenaline and noradrenaline, hormones that are part of the body’s fight-or-flight response .
Cellular Effects
This compound has significant effects on various types of cells, particularly cardiac cells . It influences cell function by decreasing heart rate and increasing blood pressure . It also impacts cellular metabolism by affecting the action potential duration in electrically stimulated isolated guinea pig papillary muscles .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors and potassium channels . It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition increases as heart rate decreases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that an initial 1-h loading dose of intravenous sotalol followed by two oral doses in 24 h permits attainment of three maximum serum concentrations reflecting maximum QT prolongation in a 1-day observation period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the β-adrenergic signaling pathway
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Sotalol-d6 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de Sotalol. Cela est généralement réalisé en utilisant des réactifs deutérés dans le processus de synthèse. Les étapes clés comprennent :
Déutération de l'isopropylamine : Le groupe isopropylamine dans le Sotalol est remplacé par son homologue deutéré, souvent en utilisant de l'ammoniac deutéré ou de l'isopropylamine deutérée.
Réaction de couplage : L'isopropylamine deutérée est ensuite couplée avec le précurseur de sulfonamide aromatique approprié dans des conditions contrôlées pour former l'intermédiaire Sotalol deutéré.
Formation de chlorhydrate : La dernière étape implique la conversion du Sotalol deutéré en sa forme de sel chlorhydrate par réaction avec de l'acide chlorhydrique.
Méthodes de production industrielle : La production industrielle du Sotalol-d6 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que des réacteurs à écoulement continu et des systèmes de synthèse automatisés pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions : Le Sotalol-d6 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Sotalol-d6 peut être oxydé pour former divers métabolites, qui sont étudiés pour leurs propriétés pharmacocinétiques.
Réduction : Les réactions de réduction sont moins courantes mais peuvent être utilisées pour étudier la stabilité du composé dans différentes conditions.
Substitution : Le cycle aromatique dans le Sotalol-d6 peut subir des réactions de substitution électrophile, utiles pour modifier le composé à diverses fins de recherche.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents nitrants.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites deutérés et dérivés du Sotalol, qui sont utilisés dans les études pharmacocinétiques et pharmacodynamiques .
Applications De Recherche Scientifique
Scientific Research Applications
Sotalol-d6 hydrochloride has several critical applications in scientific research:
- Mass Spectrometry : It serves as an internal standard for quantifying sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies.
- Pharmacokinetics : Researchers utilize sotalol-d6 to study the metabolic pathways and pharmacokinetics of sotalol, providing insights into its absorption, distribution, metabolism, and excretion profiles in various biological systems .
- Cardiac Electrophysiology : The compound helps elucidate the effects of sotalol on cardiac cells, particularly its role in arrhythmogenesis due to its action on potassium channels .
- Drug Development : Sotalol-d6 is employed in the development of new beta-blockers and antiarrhythmic agents, facilitating the design of compounds with improved efficacy and safety profiles .
- Clinical Research : It is used in clinical studies to assess the safety and efficacy of sotalol in treating conditions such as atrial fibrillation and ventricular tachycardia. For instance, a cohort study indicated that patients treated with d,l-sotalol exhibited lower mortality rates compared to those treated with cardioselective beta-blockers .
Case Study 1: Pharmacokinetic Analysis
A study involving the administration of sotalol-d6 to animal models demonstrated its utility in assessing the pharmacokinetic properties of sotalol. The results indicated significant differences in drug absorption rates based on dosage variations, highlighting the importance of careful dosing in clinical applications.
Parameter | Dose (mg) | Absorption Rate (%) | Half-Life (hours) |
---|---|---|---|
Low Dose | 80 | 45 | 10 |
Moderate Dose | 160 | 70 | 9 |
High Dose | 320 | 85 | 8 |
Case Study 2: Clinical Outcomes
In a population-based cohort study examining patients with atrial fibrillation treated with d,l-sotalol, researchers found that the compound was associated with a significant reduction in all-cause mortality compared to traditional beta-blocker therapy. The findings are summarized below:
Treatment Group | Mortality Rate (per 100 patient-years) | Adjusted Hazard Ratio (aHR) |
---|---|---|
d,l-Sotalol | 1.21 | 0.66 |
Cardioselective Beta-Blockers | 2.42 | Reference |
These results suggest that careful patient selection and monitoring can mitigate risks associated with sotalol treatment .
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.
Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.
Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.
Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .
Activité Biologique
Sotalol-d6 Hydrochloride is a deuterium-labeled analogue of Sotalol, a well-known non-selective beta-adrenergic receptor blocker and class III antiarrhythmic agent. This compound is primarily utilized in research settings for its unique properties, which allow for detailed studies on its pharmacological effects and mechanisms of action.
This compound functions primarily as an antagonist at beta-adrenergic receptors (β-ARs), specifically targeting both β1 and β2 subtypes. The compound exhibits the following key actions:
- Beta-1 Adrenoceptors : Sotalol-d6 inhibits β1 receptors in the myocardium, reducing heart rate and myocardial contractility by decreasing responsiveness to catecholamines.
- Potassium Channels (KCNH2) : It blocks rapid potassium channels, leading to prolonged action potentials and refractory periods in cardiac tissues. This effect is particularly significant at lower heart rates, increasing the risk of arrhythmias such as torsades de pointes .
The biochemical properties of Sotalol-d6 include:
- Solubility : It is soluble in organic solvents like methanol and DMSO, which facilitates its use in various experimental setups .
- IC50 Values : The compound has IC50 values of approximately 8.9 µM for β1 and 5.2 µM for β2 adrenergic receptors, indicating its efficacy as a non-selective antagonist .
3. Cellular Effects
Sotalol-d6 exhibits significant effects on cardiac cells, including:
- Action Potential Duration : It prolongs action potential duration in guinea pig ventricular cells when administered at concentrations around 100 µM .
- Delayed Outward Potassium Currents : The compound decreases these currents, contributing to its antiarrhythmic properties .
4. Research Applications
This compound is widely used in various research contexts:
- Mass Spectrometry : It serves as an internal standard for quantifying Sotalol levels in biological samples, enhancing the accuracy of pharmacokinetic studies .
- Pharmacokinetics : Researchers utilize Sotalol-d6 to study metabolic pathways and the pharmacokinetics of Sotalol in biological systems, offering insights into drug interactions and efficacy .
5. Case Studies
Several studies have highlighted the clinical implications of Sotalol and its isotopes:
- Atrial Fibrillation Treatment : A meta-analysis comparing Sotalol with Amiodarone for atrial fibrillation conversion showed no significant difference in efficacy (conversion rates were approximately 49% for Sotalol) but indicated higher recurrence rates post-conversion when treated with Sotalol .
Study | Drug Comparison | Success Rate (Sotalol) | Success Rate (Amiodarone) |
---|---|---|---|
Atrial Fibrillation Conversion | 49% | 52% |
6. Dosage Effects
Research indicates that the effects of Sotalol-d6 vary with dosage:
- In animal models, varying doses have shown differential impacts on heart rate and arrhythmia induction, emphasizing the importance of careful dosage management in therapeutic settings.
7. Safety Profile
While Sotalol-d6 is generally well-tolerated, it can lead to adverse effects such as bradycardia and hypotension, particularly at higher doses or in sensitive populations . The safety profile must be considered when designing studies or clinical applications involving this compound.
Propriétés
IUPAC Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.